N-(2-Bromoethyl-d4)phthalimide

Descripción general

Descripción

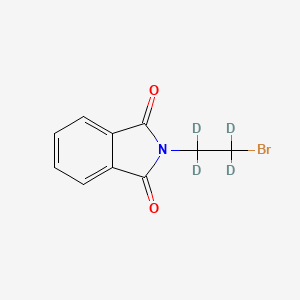

N-(2-Bromoethyl-d4)phthalimide: is a deuterium-labeled derivative of N-(2-Bromoethyl)phthalimide. It is a stable isotope-labeled compound used primarily in research and development, particularly in the fields of proteomics and organic synthesis. The compound has the molecular formula C10H4D4BrNO2 and a molecular weight of 258.1 g/mol .

Mecanismo De Acción

Target of Action

This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of deuterated solvents and specific catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of N-(2-Bromoethyl-d4)phthalimide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The use of automated reactors and continuous monitoring systems is common to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Bromoethyl-d4)phthalimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products can range from aldehydes to carboxylic acids.

Reduction Reactions: The primary products are amines.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-Bromoethyl-d4)phthalimide is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in mechanistic studies and isotope effect experiments .

Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme mechanisms. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies .

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. It is also employed in the study of drug metabolism and pharmacodynamics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers and the development of new catalytic processes .

Comparación Con Compuestos Similares

N-(2-Bromoethyl)phthalimide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

N-(2-Chloroethyl)phthalimide: A similar compound where the bromine atom is replaced by chlorine, leading to different reactivity and applications.

N-(2-Iodoethyl)phthalimide: Another analog with iodine, which has unique reactivity due to the larger atomic size and different electronic properties.

Uniqueness: N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The presence of deuterium atoms also makes it valuable in isotope effect experiments and in the development of deuterated drugs with improved properties .

Actividad Biológica

N-(2-Bromoethyl-d4)phthalimide is a derivative of phthalimide that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a bromoethyl substituent on the nitrogen atom of the phthalimide ring. The synthesis typically involves the reaction of phthalimide with bromoethyl derivatives under controlled conditions, often utilizing solvents like DMSO or DMF to facilitate the reaction. The resultant compound can be purified using chromatographic techniques.

2. Biological Activity Overview

The biological activities of phthalimide derivatives, including this compound, have been extensively studied, revealing several pharmacological effects:

- Antitumor Activity : Phthalimide derivatives have shown promising antitumor properties. For instance, a study reported that various phthalimide esters exhibited cytotoxic effects against human liver (HepG2) and breast cancer (MCF7) cells, with certain compounds demonstrating significant inhibition of cell proliferation . Notably, compounds derived from N-(2-bromoethyl)phthalimide were found to inhibit the vascular endothelial growth factor receptor (VEGFR), suggesting a mechanism for their antitumor activity .

- Immunomodulatory Effects : Some phthalimide derivatives have been categorized based on their immunosuppressive or immunostimulatory effects. For example, specific compounds showed immunosuppressive properties while others exhibited immunostimulatory activity .

- Antimicrobial Properties : Phthalimide derivatives have also been evaluated for antimicrobial activity. Research has indicated that certain analogs possess significant antibacterial effects against various pathogens, potentially offering new avenues for antibiotic development .

3.1 Antitumor Activity

A comprehensive study synthesized multiple phthalimide derivatives and assessed their cytotoxicity against different cancer cell lines. The findings highlighted that:

- Compound 6a was identified as the most potent against MCF7 cells.

- All tested compounds exhibited non-cytotoxic effects on HepG2 cells.

- Binding affinity studies indicated that some compounds effectively inhibit VEGFR, which is crucial for tumor angiogenesis .

3.2 Immunomodulatory Effects

Another analysis categorized phthalimide derivatives based on their immunological profiles:

| Compound | Effect Type | Observations |

|---|---|---|

| 5a | Immunosuppressive | Reduced lymphocyte proliferation in vitro |

| 6c | Immunostimulatory | Enhanced cytokine production in immune cells |

| 7d | Potent Inhibitor | High binding affinity for VEGFR |

These findings suggest that this compound and its analogs can modulate immune responses, which could be beneficial in therapeutic contexts where immune regulation is required .

3.3 Antimicrobial Activity

Recent studies have demonstrated that novel phthalimide derivatives exhibit potent antimicrobial properties:

- A series of synthesized compounds showed effectiveness against resistant bacterial strains.

- The presence of hydrophobic groups in the structure enhances membrane permeability, facilitating better interaction with bacterial targets .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Some studies indicate that phthalimide derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Certain compounds trigger apoptotic pathways in malignant cells, leading to programmed cell death.

5.

This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. The ongoing research into its synthesis and mechanisms of action may yield valuable insights into its therapeutic potential.

Propiedades

IUPAC Name |

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.